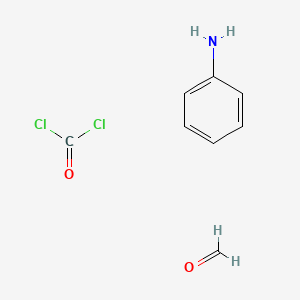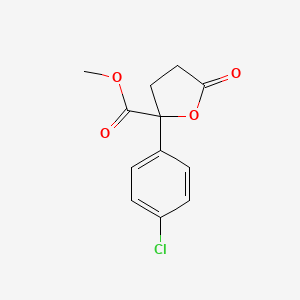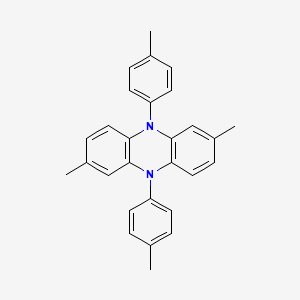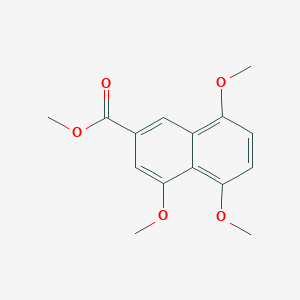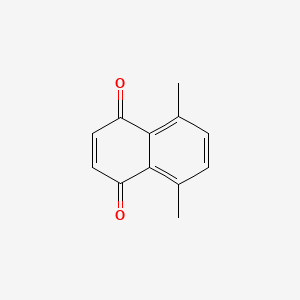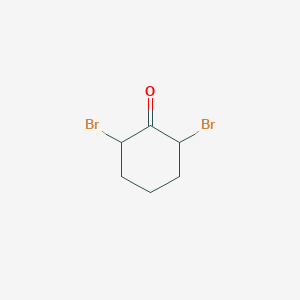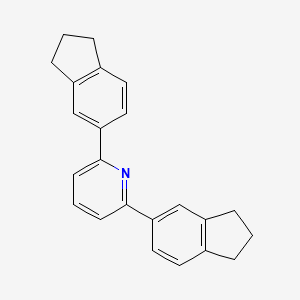
2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2,3-dihydro-1H-inden-5-yl groups attached to the 2 and 6 positions of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 2,3-dihydro-1H-indene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a temperature range of 80-120°C and a reaction time of 12-24 hours. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, such as catalytic activity and enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di(2,3-dihydro-1H-inden-5-yl)pyridine
- 2,6-Dibromopyridine
- 2,6-Diformylpyridine
- 2,6-Di-tert-butylpyridine
Uniqueness
This compound is unique due to the presence of the 2,3-dihydro-1H-inden-5-yl groups, which impart distinct steric and electronic properties to the compound. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
33777-89-8 |
|---|---|
Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,6-bis(2,3-dihydro-1H-inden-5-yl)pyridine |
InChI |
InChI=1S/C23H21N/c1-4-16-10-12-20(14-18(16)6-1)22-8-3-9-23(24-22)21-13-11-17-5-2-7-19(17)15-21/h3,8-15H,1-2,4-7H2 |
InChI Key |
LNFNXFNWEUPKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=CC=C3)C4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
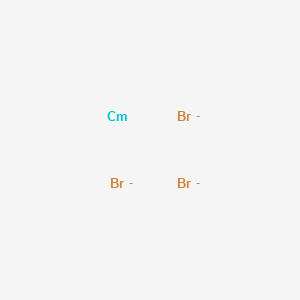
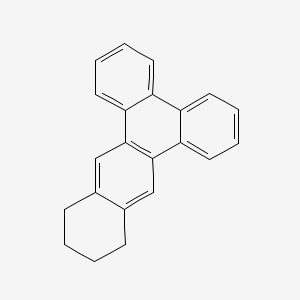
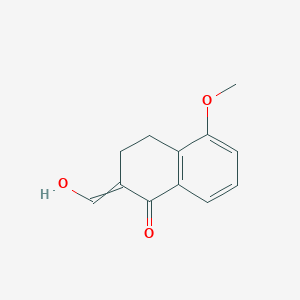
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
